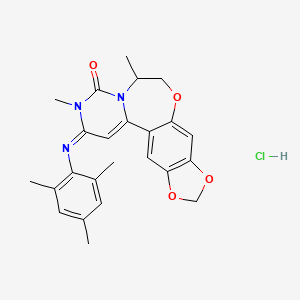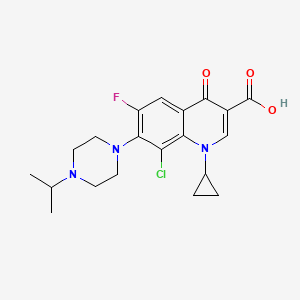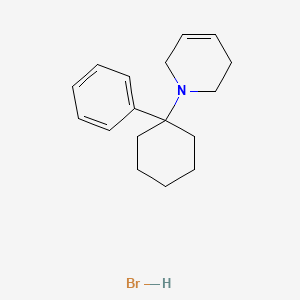
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzenesulphonate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is carefully controlled to minimize the formation of by-products and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.
Scientific Research Applications
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate is used in several scientific research fields, including:
Chemistry: The compound is studied for its unique reactivity and stability, making it a valuable tool in synthetic chemistry.
Biology: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicine: The compound’s properties are explored for potential therapeutic applications, including drug development.
Industry: It is used in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity, allowing it to interact with various chemical and biological systems. These interactions can lead to changes in molecular structures and functions, contributing to the compound’s unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with a similar sulfonate group but lacking the complex fluorinated structure.
Trifluoromethylbenzenesulfonate: A related compound with fewer fluorine atoms and different reactivity.
Uniqueness
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired.
Properties
CAS No. |
85284-15-7 |
|---|---|
Molecular Formula |
C15H4F17NaO4S |
Molecular Weight |
626.22 g/mol |
IUPAC Name |
sodium;4-[(E)-1,1,1,2,2,3,5,6,7,7,7-undecafluoro-4,6-bis(trifluoromethyl)hept-4-en-3-yl]oxybenzenesulfonate |
InChI |
InChI=1S/C15H5F17O4S.Na/c16-8(9(17,13(24,25)26)14(27,28)29)7(11(19,20)21)10(18,12(22,23)15(30,31)32)36-5-1-3-6(4-2-5)37(33,34)35;/h1-4H,(H,33,34,35);/q;+1/p-1/b8-7+; |
InChI Key |
MOCCJVUOTMVYOZ-USRGLUTNSA-M |
Isomeric SMILES |
C1=CC(=CC=C1OC(/C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)/C(F)(F)F)(C(C(F)(F)F)(F)F)F)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


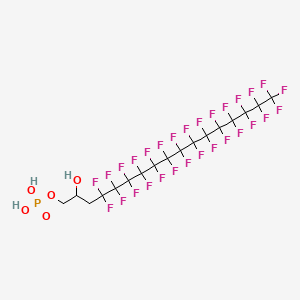
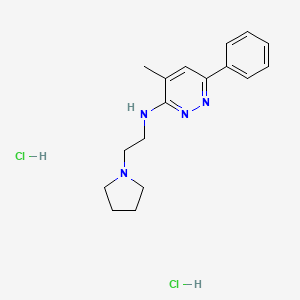
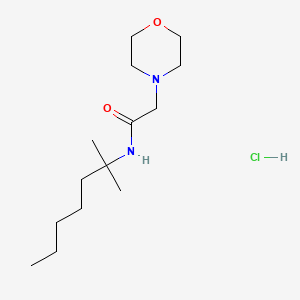
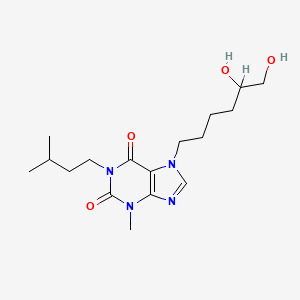
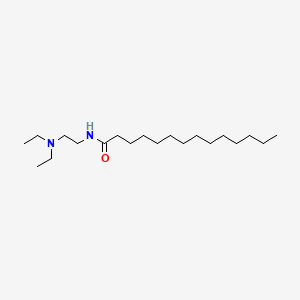


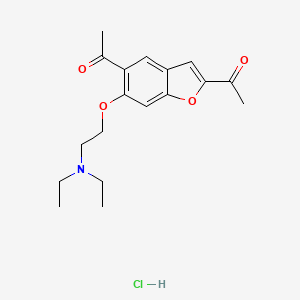
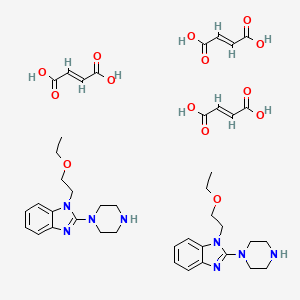
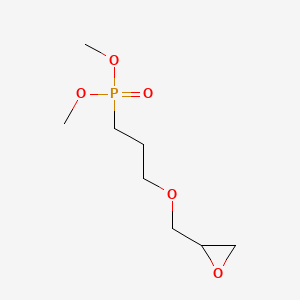
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
